molecular formula C9H15FO2 B13163778 2-Cycloheptyl-2-fluoroacetic acid CAS No. 1514412-43-1

2-Cycloheptyl-2-fluoroacetic acid

Cat. No.: B13163778
CAS No.: 1514412-43-1
M. Wt: 174.21 g/mol
InChI Key: QNNUKXSQHFFVFH-UHFFFAOYSA-N
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Description

2-Cycloheptyl-2-fluoroacetic acid is an organofluorine compound with the molecular formula C₉H₁₅FO₂. This compound is characterized by the presence of a cycloheptyl group attached to a fluoroacetic acid moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptyl-2-fluoroacetic acid typically involves the fluorination of cycloheptyl acetic acid derivatives. One common method includes the reaction of cycloheptyl acetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptyl-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluoroacetic acid moiety to other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptyl ketones, while reduction could produce cycloheptyl alcohols.

Scientific Research Applications

2-Cycloheptyl-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 2-Cycloheptyl-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various biological molecules, potentially inhibiting enzyme activity or altering metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-2-fluoroacetic acid
  • 2-Cyclohexyl-2-fluoroacetic acid
  • 2-Cyclooctyl-2-fluoroacetic acid

Uniqueness

2-Cycloheptyl-2-fluoroacetic acid is unique due to its specific cycloheptyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

1514412-43-1

Molecular Formula

C9H15FO2

Molecular Weight

174.21 g/mol

IUPAC Name

2-cycloheptyl-2-fluoroacetic acid

InChI

InChI=1S/C9H15FO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6H2,(H,11,12)

InChI Key

QNNUKXSQHFFVFH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(C(=O)O)F

Origin of Product

United States

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